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Compound of Interest

Compound Name: (3S,5R)-Fluvastatin-d7 (sodium)

Cat. No.: B12417200

Get Quote

Executive Summary
This guide details the strategic application of (3S,5R)-Fluvastatin-d7 as a stable isotope-

labeled internal standard (SIL-IS) for the quantification of Fluvastatin in biological matrices.[1]

While Fluvastatin is administered as a racemic mixture ((3R,5S) and (3S,5R)), the (3R,5S)

enantiomer is responsible for the primary HMG-CoA reductase inhibition, whereas the (3S,5R)

enantiomer exhibits distinct pharmacokinetic properties and metabolic clearance rates.[1]

The use of the specific (3S,5R)-d7 enantiomer allows for precise stereoselective normalization.

[1] In chiral LC-MS/MS assays, this IS provides the exact chromatographic retention and

ionization correction for the (3S,5R) analyte, which is often the more abundant species in

plasma due to slower clearance.

Compound Snapshot: (3S,5R)-Fluvastatin-d7[1]
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Property Specification

Chemical Name

Sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1-

methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-

heptenoate

Stereochemistry (3S, 5R) [Enantiopure]

Isotopic Label d7 (Heptadeuterium on the isopropyl group)

Molecular Weight ~418.5 g/mol (Free Acid: ~417.[1]5)

Precursor Ion (Q1)
m/z 417.2 (Negative mode) / 419.2 (Positive

mode)

Solubility Methanol, DMSO, Water (as Na salt)

Primary Application
Stereoselective PK, Bioequivalence Studies,

Metabolic Profiling

Strategic Method Design
The Stereochemical Imperative
Fluvastatin pharmacokinetics are stereoselective.[2]

(3R,5S)-Fluvastatin: Pharmacologically active; faster hepatic uptake; lower plasma AUC.[1]

(3S,5R)-Fluvastatin: Pharmacologically less active; slower clearance; higher plasma AUC.[1]

Why use (3S,5R)-Fluvastatin-d7?

Chiral Assays: In a chiral separation, the d7-IS must co-elute with its specific enantiomer to

perfectly compensate for matrix effects at that specific retention time. Using a racemic d7-IS

is standard, but if you only have the (3S,5R)-d7, it specifically validates the quantification of

the (3S,5R) isomer.[1]

Achiral Assays: If measuring total Fluvastatin (racemate), (3S,5R)-Fluvastatin-d7 can serve

as the global IS, provided it co-elutes with the racemic peak and no chiral inversion occurs

during extraction.[1]
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Mass Spectrometry Strategy
The d7 label is typically located on the isopropyl group of the indole ring.

Fragmentation Logic: The primary transition for Fluvastatin involves the loss of the

dihydroxyheptenoic acid side chain or parts of it, often retaining the indole core.

Target Transition:

Analyte (d0):m/z 410.2

348.2 (Loss of H

O + CO

from side chain).[1]

IS (d7):m/z 417.2

355.2 (Retains d7-isopropyl group).[1]

Experimental Protocol
Reagent Preparation

Stock Solution: Dissolve (3S,5R)-Fluvastatin-d7 in Methanol to 1 mg/mL. Store at -80°C.

Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

Note: Keep solutions protected from light (amber vials) to prevent cis/trans photo-

isomerization.[1]

Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to minimize matrix effects and concentrate the

sample.[1]

Aliquot: Transfer 200 µL of plasma/serum to a glass tube.

Spike: Add 20 µL of Working IS Solution ((3S,5R)-Fluvastatin-d7). Vortex 10s.
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Acidify: Add 100 µL of Ammonium Acetate buffer (10 mM, pH 4.5).

Reasoning: Acidification suppresses ionization of the carboxylic acid, driving the drug into

the organic phase.

Extract: Add 3 mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

Agitate: Shaker for 10 min at 1200 rpm. Centrifuge at 4000g for 10 min.

Transfer: Transfer the organic (upper) layer to a clean tube.

Dry: Evaporate to dryness under Nitrogen at 40°C.

Reconstitute: Dissolve residue in 150 µL Mobile Phase (60:40 Mobile Phase mix).

LC-MS/MS Conditions (Chiral Method)
To separate the (3R,5S) and (3S,5R) enantiomers.

Column: Chiralcel OD-R or OD-RH (Reverse Phase Chiral), 150 x 4.6 mm, 5 µm.[1]

Mobile Phase:

A: 0.1% Formic Acid in Water[3]

B: Acetonitrile[4]

Isocratic: 60% A / 40% B (Adjust based on column age).[1]

Flow Rate: 0.5 mL/min.

Run Time: ~15 minutes (Enantiomers typically elute between 6-12 mins).[1]

Separation Logic: The (3S,5R)-d7 IS should co-elute exactly (or within <0.1 min shift) of the

(3S,5R)-Fluvastatin analyte peak.[1]

LC-MS/MS Conditions (Achiral Method)
For total Fluvastatin quantification.
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Column: C18 (e.g., Kinetex C18), 50 x 2.1 mm, 1.7 µm.[1]

Gradient:

0.0 min: 30% B

2.0 min: 95% B

3.0 min: 95% B

3.1 min: 30% B

Flow Rate: 0.4 mL/min.

Workflow Visualization
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Caption: Workflow for the stereoselective extraction and quantification of Fluvastatin using

(3S,5R)-d7 IS.

Validation & Troubleshooting
Deuterium Isotope Effect
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In chiral chromatography, deuterated isotopologues can sometimes exhibit slightly different

retention times than the non-deuterated parent due to differences in lipophilicity (C-D bonds are

shorter and less lipophilic than C-H).

Check: Ensure the Retention Time (RT) shift between (3S,5R)-Fluvastatin and (3S,5R)-

Fluvastatin-d7 is < 0.05 min.

Mitigation: If separation occurs, the IS cannot compensate for matrix effects occurring at the

exact moment of analyte elution. Adjust mobile phase organic modifier (reduce %B) to merge

peaks or widen the integration window.

Chiral Inversion
Fluvastatin is relatively stable, but extreme pH or light can cause isomerization.

Control: Process a "QC Low" sample of pure (3R,5S) to ensure no (3S,5R) peak appears

during processing.

Acceptance Criteria (FDA/EMA)
Linearity:

(Weighted

).[1]

Accuracy:

(

at LLOQ).[1]

IS Response: Variation

across the run.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12417200/docs#using-3s-5r-fluvastatin-d7-for-
pharmacokinetic-study-standardization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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